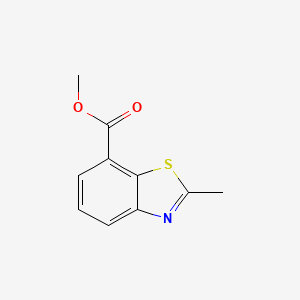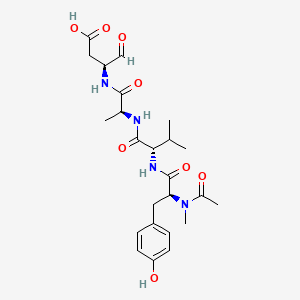![molecular formula C13H27NO5Si B573903 n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine CAS No. 193417-26-4](/img/structure/B573903.png)
n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine: is an organosilane compound that combines the properties of aziridines and silanes. It is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable compound in various industrial and scientific applications.
Mechanism of Action
Target of Action
Similar compounds such as n-[3-(trimethoxysilyl)propyl]ethylenediamine have been used as organic ligands for the surface modification of materials like silica gel .
Mode of Action
It’s likely that it interacts with its targets through a process of covalent bonding, similar to other silane coupling agents . This interaction can lead to changes in the physical and chemical properties of the target material, enhancing its performance in various applications.
Biochemical Pathways
Silane coupling agents are known to influence the surface chemistry of materials, potentially affecting various biochemical pathways depending on the specific application .
Pharmacokinetics
Similar compounds like n-[3-(trimethoxysilyl)propyl]ethylenediamine have a boiling point of 146 °c/15 mmhg and a density of 1028 g/mL at 25 °C . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have been used to enhance the mechanical properties and adhesion of polymer films to various substrates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine. For instance, it’s soluble in organic solvents like ethanol, acetone, and dichloromethane . It’s relatively stable at room temperature but should avoid direct sunlight exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine typically involves the reaction of 3-(triethoxysilyl)propylamine with aziridine-2-carboxylic acid methyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Polymerization: The compound can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Polymerization: Monomers and initiators, often under controlled temperature and pressure.
Major Products Formed:
Siloxane Polymers: Formed through hydrolysis and condensation reactions.
Aziridine Derivatives: Formed through nucleophilic substitution reactions.
Cross-linked Polymers: Formed through polymerization reactions.
Scientific Research Applications
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, or hydrophilicity.
Catalysis: Acts as a ligand in catalytic systems, improving the efficiency of various chemical reactions.
Biology:
Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Drug Delivery: Incorporated into drug delivery systems to improve the stability and targeting of therapeutic agents.
Medicine:
Tissue Engineering: Used in the development of scaffolds for tissue engineering, promoting cell adhesion and growth.
Diagnostic Imaging: Incorporated into imaging agents to enhance their stability and targeting.
Industry:
Coatings: Used in the formulation of coatings to improve their durability and resistance to environmental factors.
Adhesives: Incorporated into adhesives to enhance their bonding strength and durability.
Comparison with Similar Compounds
- n-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- n-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness: n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine is unique due to its combination of aziridine and silane functionalities. This dual functionality allows it to form strong bonds with both organic and inorganic materials, making it highly versatile in various applications. Its ability to participate in both hydrolysis and nucleophilic substitution reactions further enhances its utility in diverse fields.
Properties
IUPAC Name |
methyl 1-(3-triethoxysilylpropyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-14-11-12(14)13(15)16-4/h12H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUJZVMOZLQWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1CC1C(=O)OC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine facilitate the immobilization of fullerene (C60) onto silica gel?
A1: this compound plays a crucial role in attaching C60 to silica gel. The process begins with the thermal ring opening of the aziridine compound in the presence of C60. This reaction forms a fulleropyrrolidine derivative, essentially attaching the C60 molecule to the propyl chain of the aziridine. The triethoxysilyl group on the other end of the propyl chain then allows for covalent attachment to the HPLC silica gel. This creates a stationary phase where C60 is immobilized and can interact with other molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-](/img/structure/B573839.png)
![7-ethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B573840.png)
![4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B573841.png)
![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)
